3-(Bromomethyl)-5-methoxypyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-5-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methoxypyridine hydrobromide typically involves the bromination of 5-methoxypyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, the use of thionyl chloride (SOCl2) as a dehydrating agent in the esterification step, followed by reduction with sodium borohydride (NaBH4), can improve yields and reduce hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is 3-methyl-5-methoxypyridine.
Scientific Research Applications
3-(Bromomethyl)-5-methoxypyridine hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of pyridine-based drugs.
Materials Science: It is used in the preparation of functional materials, including polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methoxypyridine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a methyl group instead of a methoxy group.
3-(Chloromethyl)-5-methoxypyridine: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
3-(Bromomethyl)-5-methoxypyridine hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of both the bromomethyl and methoxy groups. This combination allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-(bromomethyl)-5-methoxypyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCZPRHHKENKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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